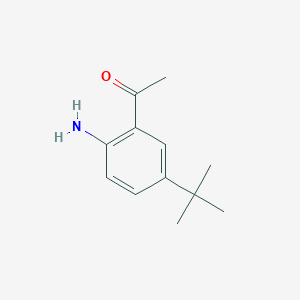

1-(2-Amino-5-tert-butylphenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-5-tert-butylphenyl)ethan-1-one is an organic compound with the molecular formula C12H17NO It is characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring, along with an ethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylphenol and acetonitrile.

Nitration: The phenol is nitrated to introduce a nitro group at the ortho position relative to the tert-butyl group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting 2-amino-5-tert-butylphenol is then acylated with acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Amino-5-tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C12H17NO and features a phenyl ring substituted with an amino group and a tert-butyl group. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Pharmacological Applications

- Antioxidant Activity : Research indicates that compounds similar to 1-(2-Amino-5-tert-butylphenyl)ethan-1-one exhibit significant antioxidant properties. These compounds are capable of scavenging free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

- Antimicrobial Properties : The compound's structure allows it to interact with microbial membranes, leading to antibacterial activity. This aspect is particularly relevant for developing new antibiotics amid rising antibiotic resistance .

Materials Science Applications

- Synthesis of Advanced Materials : The compound can serve as a precursor in the synthesis of advanced materials, including polymers and composites. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored properties for specific applications, such as coatings and adhesives .

- Photostability in Sunscreens : In the field of cosmetics, derivatives of this compound have been investigated for their role as photostabilizers in sunscreen formulations. They help maintain the efficacy of UV filters by preventing photodegradation, thereby enhancing the overall stability and effectiveness of sunscreen products .

Organic Synthesis Applications

- Building Blocks for Complex Molecules : The compound serves as a valuable building block in organic synthesis. Its functional groups allow for various transformations, enabling the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .

- Tautomerization Studies : The keto-enol tautomerization behavior of this compound has been studied extensively, providing insights into reaction mechanisms that are fundamental in organic chemistry. Understanding these mechanisms aids in designing better synthetic routes for complex organic compounds .

Case Study 1: Antioxidant Research

A study investigated the antioxidant properties of this compound by measuring its ability to scavenge DPPH radicals. Results indicated that the compound exhibited significant radical-scavenging activity comparable to established antioxidants.

Case Study 2: Photostability in Sunscreens

In a comparative study on various UV filters used in sunscreens, this compound was included as an additive. The findings demonstrated that formulations containing this compound showed enhanced photostability under UV irradiation compared to those without it.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone moiety can participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Amino-5-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a tert-butyl group.

1-(2-Amino-5-ethylphenyl)ethan-1-one: Similar structure but with an ethyl group instead of a tert-butyl group.

1-(2-Amino-5-isopropylphenyl)ethan-1-one: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

1-(2-Amino-5-tert-butylphenyl)ethan-1-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other similar compounds with smaller alkyl groups.

Actividad Biológica

1-(2-Amino-5-tert-butylphenyl)ethan-1-one, also known as 5-tert-butyl-2-aminoacetophenone, is an organic compound characterized by its unique structure, which includes an ethanone functional group attached to a phenyl ring with an amino group and a tert-butyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

- Chemical Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- Structural Features : The presence of the tert-butyl group enhances lipophilicity, influencing its interaction with biological membranes and targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : The compound interacts with several receptors, suggesting a role in modulating physiological responses.

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. Interaction studies have utilized techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-4-methylphenyl)ethan-1-one | Methyl group at the 4-position | Moderate TRPV1 antagonism |

| 2-Aminoacetophenone | Lacks tert-butyl group | Weaker receptor interaction |

| 3-(tert-butyl)aniline | No ketone functionality | Limited pharmacological use |

The presence of the tert-butyl group in this compound significantly enhances its lipophilicity, allowing for better membrane permeability and potentially greater biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity : Preliminary investigations have indicated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with promising results in terms of Minimum Inhibitory Concentration (MIC).

- MIC Values :

- Staphylococcus aureus: MIC = 7.81 µg/mL

- Bacillus subtilis: MIC = 10.00 µg/mL

- MIC Values :

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with various biological targets, indicating a strong interaction with certain receptors that could lead to therapeutic effects.

Propiedades

IUPAC Name |

1-(2-amino-5-tert-butylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(14)10-7-9(12(2,3)4)5-6-11(10)13/h5-7H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBAIPBJSKSQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.